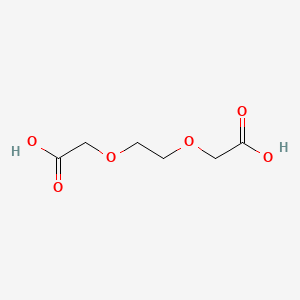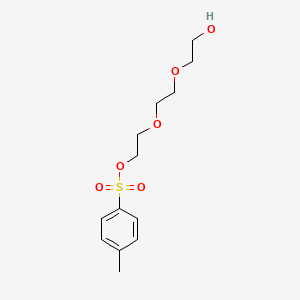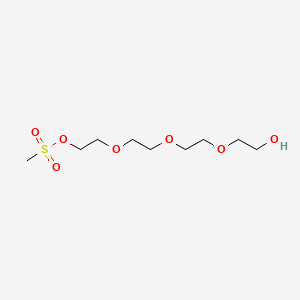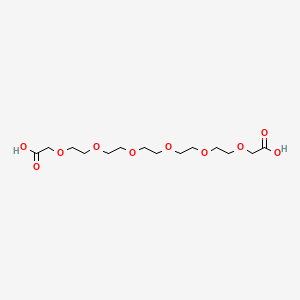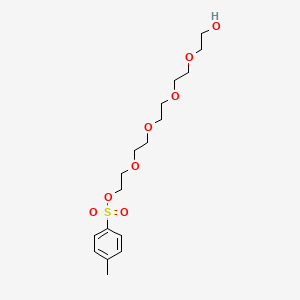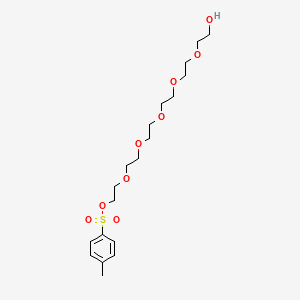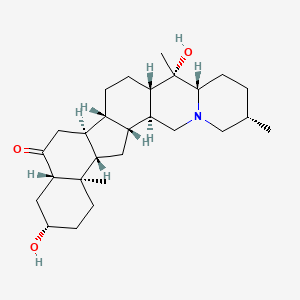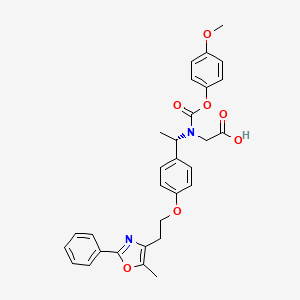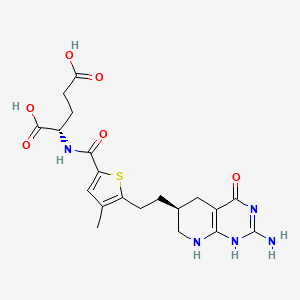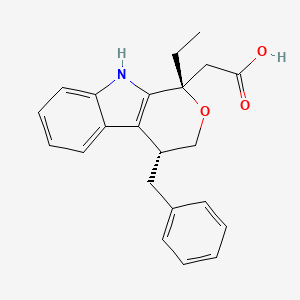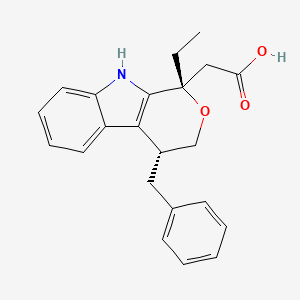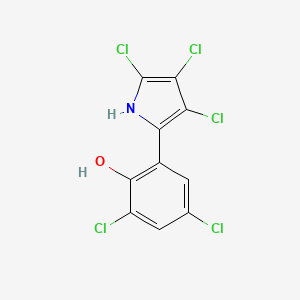
Pentachloropseudilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachloropseudilin is a halogenated phenylpyrrole derivative first identified in 1978 from the bacterium Actinoplanes sp. ATCC 33002 . It is known for its potent biological activities, including antibacterial and antifungal properties . The compound has garnered significant interest due to its unique structure and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachloropseudilin can be synthesized through a series of halogenation reactions. The primary synthetic route involves the chlorination of a phenylpyrrole precursor using reagents such as chlorine gas or sodium hypochlorite under controlled conditions . The reaction typically requires a solvent like methanol and is carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Actinoplanes sp. ATCC 33002, followed by extraction and purification . The fermentation process is optimized to maximize the yield of the compound, and the extraction is typically performed using organic solvents such as ethyl acetate. The final product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) .
Chemical Reactions Analysis
Types of Reactions
Pentachloropseudilin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions include various halogenated derivatives and reduced forms of this compound .
Scientific Research Applications
Pentachloropseudilin has a wide range of applications in scientific research:
Mechanism of Action
Pentachloropseudilin exerts its effects primarily through the inhibition of myosin ATPase activity . It acts as a reversible and allosteric inhibitor, binding to the myosin motor domain and preventing ATP hydrolysis. This inhibition disrupts the normal function of myosin, leading to impaired cellular motility and muscle contraction . Additionally, this compound has been shown to act as a protonophore, disrupting the proton motive force across cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Pentabromopseudilin: Another halogenated phenylpyrrole with similar biological activities.
Marinopyrroles: A class of halogenated pyrrole-phenol natural products with potent antibacterial properties.
Uniqueness
Pentachloropseudilin is unique due to its specific inhibition of myosin motor proteins and its dual role as a protonophore . Unlike other similar compounds, it has a broader range of biological activities and is effective against a wider variety of pathogens .
Properties
CAS No. |
69640-38-6 |
|---|---|
Molecular Formula |
C10H4Cl5NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2,4-dichloro-6-(3,4,5-trichloro-1H-pyrrol-2-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H |
InChI Key |
FBRLLYYPGGXCKT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl |
Appearance |
Solid powder |
| 69640-38-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pentachloropseudilin; PClP; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


